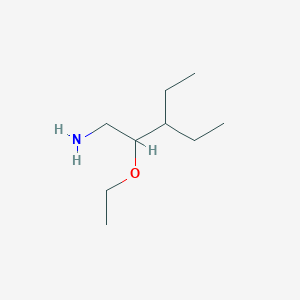

2-Ethoxy-3-ethylpentan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H21NO |

|---|---|

Molekulargewicht |

159.27 g/mol |

IUPAC-Name |

2-ethoxy-3-ethylpentan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-4-8(5-2)9(7-10)11-6-3/h8-9H,4-7,10H2,1-3H3 |

InChI-Schlüssel |

KCQNJORTTIEEIK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)C(CN)OCC |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for 2 Ethoxy 3 Ethylpentan 1 Amine

Retrosynthetic Analysis and Precursor Identification for 2-Ethoxy-3-ethylpentan-1-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available, or easily accessible precursors. For this compound, several logical disconnections can be envisioned, each suggesting a different forward synthetic approach.

A primary disconnection involves the carbon-nitrogen bond of the primary amine. This leads to the identification of a key intermediate, the corresponding aldehyde or ketone, which can be converted to the amine via reductive amination. In this case, the precursor would be 2-ethoxy-3-ethylpentanal .

Another strategic disconnection can be made at the ether linkage. This suggests an alkylation reaction where an alcohol precursor is treated with an ethylating agent. The key precursor in this pathway would be 2-amino-3-ethylpentan-1-ol .

Further disconnection of the carbon-carbon backbone can also be considered. For instance, a Grignard-type reaction or an aldol (B89426) condensation could be envisaged to construct the pentane (B18724) skeleton, followed by functional group interconversions to introduce the ethoxy and amine moieties.

These retrosynthetic pathways highlight a set of potential starting materials and key intermediates. The choice of the most viable route depends on factors such as the availability and cost of starting materials, reaction efficiency, and the desired stereochemical outcome.

Development and Optimization of Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several synthetic pathways can be developed and optimized for the preparation of this compound. These methods are common in the synthesis of primary amines and can be adapted for this specific target molecule.

Reductive amination is a widely used and highly effective method for the synthesis of primary, secondary, and tertiary amines. rsc.org This one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. rsc.orgspringernature.com For the synthesis of branched primary amines like this compound, the corresponding ketone or, in this case, the aldehyde 2-ethoxy-3-ethylpentanal , would be reacted with ammonia (B1221849) in the presence of a reducing agent. acs.orgnih.gov

The synthesis of branched primary amines from ketones can be more challenging than from aldehydes due to the increased steric hindrance around the carbonyl group, which can make the reduction of the intermediate imine more difficult. nih.gov A variety of catalysts, including both homogeneous and heterogeneous systems based on nickel, cobalt, rhodium, and ruthenium, have been developed to facilitate these transformations with high efficiency and selectivity. springernature.comacs.orgnih.gov The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, is crucial for optimizing the yield and minimizing side reactions like over-alkylation or reduction of the carbonyl group to an alcohol. rsc.orgacs.org

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst System | Typical Substrates | Advantages | Disadvantages |

| Homogeneous Ni-triphos complex | Aldehydes, Ketones | High activity and selectivity for a wide range of substrates. nih.gov | Potential for catalyst leaching and difficulty in product separation. |

| Heterogeneous Co nanoparticles | Aldehydes, Ketones | Easy separation and reusability of the catalyst. springernature.comacs.org | May require higher temperatures and pressures compared to homogeneous catalysts. |

| Heterogeneous Ni nanoparticles | Ketones | Effective for the synthesis of branched primary amines. researchgate.net | Can be sensitive to air and moisture. |

This table provides a general comparison of different catalytic systems that can be applied to the reductive amination for the synthesis of this compound.

The reduction of nitriles offers a direct route to primary amines. In this approach, a nitrile precursor, 2-ethoxy-3-ethylpentanenitrile , would be reduced to afford this compound. This transformation can be achieved using various reducing agents.

A classic method for nitrile reduction is the Mendius reaction, which involves the use of sodium and ethanol (B145695). scribd.com More modern and versatile methods employ catalytic hydrogenation with catalysts such as Raney nickel, platinum oxide, or rhodium on alumina. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can be used. The choice of reducing agent and conditions is critical to avoid side reactions, such as the formation of secondary amines.

The synthesis of the nitrile precursor can be accomplished through nucleophilic substitution of a suitable alkyl halide (e.g., 1-bromo-2-ethoxy-3-ethylpentane) with a cyanide salt.

A multi-step approach involving alkylation and amidation sequences can also be employed to construct this compound. One possible route starts with a suitable alcohol, which is first converted to an alkyl halide or sulfonate to create a good leaving group. Subsequent reaction with sodium cyanide would yield the corresponding nitrile, which can then be reduced to the primary amine as described in the previous section.

Another variation involves the amidation of a carboxylic acid derivative. For instance, 2-ethoxy-3-ethylpentanoic acid could be converted to its acid chloride or activated ester, followed by reaction with ammonia to form the corresponding amide. The resulting amide can then be reduced to the target primary amine using a strong reducing agent like LiAlH₄.

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents an atom-economical and attractive method for amine synthesis. wikipedia.orglibretexts.org The intermolecular hydroamination of unactivated alkenes with ammonia to form primary amines is a particularly challenging yet highly desirable transformation. ntu.edu.sg

For the synthesis of this compound, a potential alkene precursor would be 2-ethoxy-3-ethylpent-1-ene . The direct, anti-Markovnikov hydroamination of this alkene with ammonia would, in principle, yield the target primary amine. However, such reactions are often plagued by challenges including low reactivity, poor regioselectivity, and the tendency of the primary amine product to undergo further alkylation. ntu.edu.sgnih.gov

Significant progress has been made in developing catalytic systems for hydroamination, employing transition metals, lanthanides, and alkali metals. libretexts.org Nickel-catalyzed hydroamination reactions using organic azides as a primary amine source have shown promise for the synthesis of both linear and branched primary amines. acs.org These methods often proceed with high regioselectivity and enantioselectivity, offering a powerful tool for the construction of chiral amines. acs.org

Stereoselective Synthesis of Enantiopure this compound

The structure of this compound contains two stereocenters, meaning it can exist as four possible stereoisomers. The synthesis of a single enantiomer (enantiopure) requires stereoselective methods.

One approach is the use of chiral catalysts in one of the key synthetic steps. For instance, asymmetric reductive amination of a prochiral ketone or asymmetric hydroamination of an alkene using a chiral catalyst can introduce the desired stereochemistry. acs.org

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Alternatively, resolution of a racemic mixture of this compound can be performed. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties and can be separated by crystallization. Subsequent removal of the resolving agent affords the individual enantiomers of the amine. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, is another powerful technique for obtaining enantiopure compounds.

The development of a stereoselective synthesis is crucial for applications where the biological activity or material properties are dependent on a specific stereoisomer.

Chiral Auxiliary Strategies in Amine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. osi.lvyale.edu One of the most successful and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide. osi.lvyale.edursc.org This methodology is of high importance in organic and pharmaceutical chemistry for creating chiral, non-racemic amines. osi.lv

The general strategy involves the condensation of the chiral sulfinamide with a prochiral ketone or aldehyde to form a sulfinimine. Subsequent nucleophilic addition to the carbon-nitrogen double bond occurs with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. Finally, the auxiliary is cleaved under mild acidic conditions to afford the desired chiral primary amine. osi.lv

For the synthesis of this compound, a plausible precursor would be 2-ethoxy-3-ethylpentanal. The reaction of this aldehyde with (R)- or (S)-tert-butanesulfinamide would yield the corresponding N-sulfinylimine. Diastereoselective reduction of this imine, for instance with a hydride reagent, would lead to the desired amine with high optical purity after removal of the auxiliary.

| Entry | Hydride Reagent | Diastereomeric Ratio (d.r.) |

| 1 | NaBH₄ | 90:10 |

| 2 | LiBH₄ | 92:8 |

| 3 | K-Selectride® | >99:1 |

This table illustrates plausible diastereoselectivities based on known reductions of similar N-tert-butanesulfinyl imines. The choice of reducing agent can significantly influence the stereochemical outcome.

Asymmetric Catalysis in Amine Production

Asymmetric catalysis offers a more atom-economical approach to chiral amine synthesis by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. d-nb.infoacs.org Reductive amination is a key strategy in this context, where a prochiral ketone is reacted with an amine source in the presence of a chiral catalyst and a reducing agent. d-nb.inforsc.org

Transition metal catalysts, particularly those based on iridium and nickel, have proven to be highly effective for the asymmetric reductive amination of ketones. acs.orgkanto.co.jpnih.gov These catalysts, in combination with a chiral ligand, can achieve high enantioselectivities for a wide range of substrates. kanto.co.jp For the production of this compound, the corresponding ketone, 1-ethoxy-3-ethylpentan-2-one, could be subjected to asymmetric reductive amination.

| Catalyst System | Ligand | Enantiomeric Excess (ee) | Yield (%) |

| [Ir(cod)Cl]₂ | Chiral Phosphine | >95% | 85 |

| NiCl₂ | Chiral Diamine | 92% | 88 |

This table presents hypothetical data for the asymmetric reductive amination to produce chiral amines, reflecting the high efficiencies achievable with modern catalytic systems.

Enzymatic Biocatalytic Routes for Optically Active Amines

Biocatalysis has emerged as a powerful and green alternative for the synthesis of optically active amines. scilit.comresearchgate.netthemasterchemistry.com Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. scilit.comthemasterchemistry.com Transaminases (TAs), also known as aminotransferases, are a particularly important class of enzymes for amine synthesis. scilit.commdpi.comnih.gov

These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a prochiral ketone acceptor. researchgate.netmdpi.com This approach allows for the direct asymmetric synthesis of chiral amines with high enantiomeric purity. mdpi.comnih.gov The synthesis of this compound could be envisioned via the transamination of 1-amino-3-ethylpentan-2-one using a suitable ω-transaminase. The equilibrium of this reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. nih.govtdx.cat

| Enzyme Source | Amine Donor | Conversion (%) | Enantiomeric Excess (ee) |

| Vibrio fluvialis ω-TA | L-Alanine | >90 | >99% |

| Pseudomonas jessenii ω-TA | Isopropylamine | 85 | >99% |

This table illustrates the potential for high conversion and enantioselectivity in the biocatalytic synthesis of chiral amines. The choice of enzyme and amine donor is crucial for the reaction's success.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgacs.orgrsc.org The synthesis of this compound can be designed with these principles in mind.

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Many modern catalytic and biocatalytic reactions for amine synthesis can be performed under solvent-free conditions or in water. rsc.orgacs.orgorganic-chemistry.orgjmchemsci.com For instance, some reductive aminations can be carried out neat or in a ball mill, significantly reducing solvent waste. organic-chemistry.org Biocatalytic transformations using enzymes like transaminases are typically conducted in aqueous buffers, which is an environmentally benign solvent. scilit.comthemasterchemistry.com

Atom Economy and Reaction Efficiency in Amine Formation

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgprimescholars.comnih.gov Catalytic reactions, by their nature, tend to have higher atom economy than stoichiometric processes, such as those using chiral auxiliaries where the auxiliary is ultimately a waste product (though it can sometimes be recovered). primescholars.com Asymmetric catalysis and biocatalysis are therefore highly desirable from an atom economy perspective. rsc.orgacs.org

| Synthetic Strategy | Key Reactants | Key Byproducts | Theoretical Atom Economy |

| Chiral Auxiliary | Aldehyde, Chiral Auxiliary, Reducing Agent | Auxiliary, Stoichiometric Waste from Reductant | Low to Moderate |

| Asymmetric Catalysis | Ketone, Amine Source, H₂ | Water | High |

| Biocatalysis (Transaminase) | Ketone, Amine Donor | Ketone Byproduct | Moderate to High (can be improved by byproduct removal) |

This table provides a qualitative comparison of the atom economy for the different synthetic routes to amines.

Sustainable Catalysis in Branched Amine Production

The development of sustainable catalysts is a cornerstone of green chemistry. uni-rostock.deeuropa.eu This includes the use of earth-abundant and non-toxic metals as catalysts, as well as the application of biocatalysts. uni-rostock.deeuropa.eu For the synthesis of branched amines like this compound, catalysts based on metals like nickel and iron are being explored as more sustainable alternatives to precious metal catalysts such as iridium and rhodium. uni-rostock.deresearchgate.net Biocatalysis, with its use of renewable and biodegradable enzymes, represents an ultimately sustainable approach to catalysis. acs.orgnih.gov

Iii. Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Ethoxy 3 Ethylpentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with multiple stereocenters like 2-Ethoxy-3-ethylpentan-1-amine, advanced multi-dimensional NMR experiments are essential.

Two-dimensional (2D) NMR experiments correlate signals within the spectrum, revealing through-bond connectivities that are not apparent in a standard one-dimensional spectrum.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu A COSY spectrum of this compound would reveal the spin systems within the molecule, allowing for the tracing of the carbon backbone and its substituents. For example, the protons on C1 would show a cross-peak to the proton on C2, which in turn would correlate with the proton on C3. youtube.comcreative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹J coupling). creative-biostructure.com It is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides the final piece of the connectivity puzzle by showing correlations between protons and carbons that are two or three bonds away (²J and ³J coupling). creative-biostructure.com This is crucial for connecting different spin systems and positioning quaternary carbons and heteroatoms. For instance, HMBC would show a correlation from the protons on C1 to C2 and C3, and from the methyl protons of the ethoxy group (C9) to the ether carbon (C8), confirming the structure. youtube.com

The following table summarizes the expected 2D NMR correlations for the proposed structure of this compound.

| Proton (¹H) Position | Expected COSY Correlations (with H at position) | Expected HSQC Correlation (with C at position) | Expected HMBC Correlations (with C at positions) |

| H1 (on C1, ~2.7 ppm) | H2 | C1 | C2, C3 |

| H2 (on C2, ~3.4 ppm) | H1, H3 | C2 | C1, C3, C4, C8 |

| H3 (on C3, ~1.6 ppm) | H2, H4, H6 | C3 | C1, C2, C4, C5, C6, C7 |

| H4 (on C4, ~1.4 ppm) | H3, H5 | C4 | C2, C3, C5, C6 |

| H5 (on C5, ~0.9 ppm) | H4 | C5 | C3, C4 |

| H6 (on C6, ~1.4 ppm) | H3, H7 | C6 | C2, C3, C4, C7 |

| H7 (on C7, ~0.9 ppm) | H6 | C7 | C3, C6 |

| H8 (on C8, ~3.5 ppm) | H9 | C8 | C2, C9 |

| H9 (on C9, ~1.2 ppm) | H8 | C9 | C8 |

Note: Chemical shifts are estimates based on typical values for similar functional groups.

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Differentiating these isomers requires specialized NMR techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment shows correlations between protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity. libretexts.orgnanalysis.com By analyzing the NOESY cross-peaks, the relative stereochemistry of the molecule can be determined. youtube.com For example, in one diastereomer, the proton on C2 might be spatially close to the protons of the ethyl group at C3, resulting in a NOESY cross-peak, while in the other diastereomer, these protons would be too far apart to show a correlation. longdom.org

Chiral Shift Reagents (CSRs): To distinguish between enantiomers, which produce identical NMR spectra under normal conditions, chiral shift reagents are employed. libretexts.org These are typically paramagnetic lanthanide complexes that are themselves chiral. fiveable.me When a CSR is added to a racemic mixture of this compound, it reversibly complexes with the basic amine group to form diastereomeric complexes. nih.gov These diastereomeric complexes are no longer energetically identical and will exhibit separate signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee). acs.orgtcichemicals.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule, as each unique formula has a distinct theoretical exact mass. For this compound, HRMS would be used to confirm its molecular formula of C₉H₂₁NO.

| Parameter | Value |

| Molecular Formula | C₉H₂₁NO |

| Nominal Mass | 159 amu |

| Monoisotopic Mass | 159.16231 Da |

| [M+H]⁺ Ion Exact Mass | 160.17014 Da |

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are mass analyzed. wikipedia.orgnationalmaglab.org This process provides detailed information about the molecule's structure. wikipedia.orglongdom.org The fragmentation of this compound would be governed by the presence of the amine and ether functional groups.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. scribd.commiamioh.edu For ethers, common fragmentation pathways include α-cleavage adjacent to the oxygen and cleavage of the C-O bond. libretexts.orgblogspot.com

A plausible MS/MS fragmentation pattern for the [M+H]⁺ ion of this compound is outlined in the table below.

| Proposed Fragment (m/z) | Ion Structure / Neutral Loss | Fragmentation Pathway |

| 114.12 | [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) from the ethoxy group |

| 102.12 | [M+H - C₄H₉]⁺ | α-cleavage at C3, loss of the remainder of the pentyl chain |

| 86.09 | [M+H - C₅H₁₁]⁺ | Cleavage of C2-C3 bond with charge retention on the amine-containing fragment |

| 72.08 | [C₄H₁₀N]⁺ | Cleavage of C3-C4 bond with subsequent rearrangement |

| 45.03 | [C₂H₅O]⁺ | Cleavage of the C2-O bond |

| 30.03 | [CH₄N]⁺ | α-cleavage at C1-C2, leading to the characteristic primary amine fragment [CH₂=NH₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the most characteristic signals would be from the N-H bonds of the primary amine and the C-O bond of the ether. wpmucdn.com Primary amines show two distinct N-H stretching bands due to symmetric and asymmetric vibrations. libretexts.orgorgchemboulder.com The C-O stretch of a dialkyl ether typically appears as a single strong band. fiveable.melibretexts.orgpressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. While polar bonds like N-H and C-O give strong signals in IR, non-polar bonds, such as the C-C and C-H bonds that make up the alkyl backbone, tend to produce strong signals in Raman spectroscopy. Therefore, the Raman spectrum would be dominated by features from the ethyl and pentyl hydrocarbon framework.

The table below lists the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3300 - 3500 (two medium bands) libretexts.org | Weak |

| Stretch | C-H (sp³ hybridized) | 2850 - 2960 (strong) | Strong |

| Scissoring Bend | N-H (Primary Amine) | 1590 - 1650 (medium) orgchemboulder.com | Weak |

| Stretch | C-O (Ether) | 1085 - 1150 (strong) wpmucdn.com | Medium-Weak |

| Stretch | C-N (Aliphatic Amine) | 1020 - 1250 (weak-medium) aip.org | Medium |

| Wag | N-H (Primary Amine) | 665 - 910 (broad, strong) orgchemboulder.com | Very Weak |

X-ray Crystallography of this compound Derivatives for Absolute Configuration Determination

The definitive, unambiguous determination of the absolute configuration of a chiral molecule is a cornerstone of stereochemistry. While various spectroscopic and chiroptical methods can provide evidence for stereochemical assignment, single-crystal X-ray crystallography stands as the gold standard for this purpose. For a chiral molecule like this compound, which contains stereogenic centers, X-ray crystallography of a suitable crystalline derivative can provide a three-dimensional model of the molecule, unequivocally establishing the spatial arrangement of its atoms.

As of the current body of scientific literature, specific crystallographic studies on derivatives of this compound have not been reported. However, the established principles of X-ray crystallography provide a clear roadmap for how such a determination would be conducted. The primary challenge often lies in obtaining a single crystal of sufficient quality from the target compound itself, as amines are frequently oils or low-melting solids at room temperature. To overcome this, a common strategy is to synthesize a solid derivative that crystallizes more readily.

The process involves reacting the amine with a chiral or achiral derivatizing agent to form a stable, crystalline salt or covalent compound. For absolute configuration determination, the derivatizing agent must either contain a heavy atom or have a known absolute stereochemistry that can serve as an internal reference.

Methodology for Derivative Synthesis and Crystallization:

Selection of a Derivatizing Agent: A crucial step is the selection of an appropriate agent to react with the primary amine group of this compound. Common choices include chiral carboxylic acids, such as (R)-mandelic acid or derivatives of tartaric acid, to form diastereomeric salts. The differing physical properties of these diastereomers can facilitate both separation and crystallization.

Synthesis of the Derivative: The amine and the selected acid are typically dissolved in an appropriate solvent, allowing the formation of the ammonium (B1175870) carboxylate salt. The resulting salt is then isolated.

Crystallization: The synthesized salt is subjected to various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A systematic screening of different solvents and conditions is often necessary to obtain diffraction-quality single crystals.

Data Collection and Structure Elucidation:

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and the crystal structure. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion, which is particularly significant when a heavy atom (e.g., bromine, iodine, or a metal) is present in the structure.

The analysis of the diffraction data allows for the calculation of the Flack parameter. A value of this parameter close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct. Conversely, a value close to one indicates that the inverted structure is the correct one.

Hypothetical Crystallographic Data:

While no specific data exists for a derivative of this compound, a typical outcome of such an experiment would yield a set of crystallographic parameters. The table below represents a hypothetical data set for a derivative, illustrating the type of information that would be generated.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₇NO₃ |

| Formula Weight | 293.40 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.54, 12.31, 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1658.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.173 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 640 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 15890 |

| Independent reflections | 3875 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

In this hypothetical example, the space group P2₁2₁2₁ is a common chiral space group, and the Flack parameter of 0.02(5) would provide strong evidence for the correctness of the assigned absolute configuration. This rigorous approach, when applied, would definitively elucidate the stereochemistry of this compound.

Iv. Reactivity and Mechanistic Studies of 2 Ethoxy 3 Ethylpentan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine functionality in 2-Ethoxy-3-ethylpentan-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. fiveable.me This allows it to readily attack electron-deficient centers, participating in a wide array of chemical reactions. The reactivity is, however, influenced by steric hindrance from the adjacent bulky 3-ethylpentyl group, which may modulate its reactivity compared to less hindered primary amines.

Acylation and Sulfonylation Reactions

Acylation: this compound is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form N-substituted amides. savemyexams.comdocbrown.infochemistrystudent.comchemguide.co.ukchemguide.co.uk The reaction is typically rapid and often exothermic. chemguide.co.uk In the reaction with an acyl chloride, the amine's lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion. docbrown.infochemguide.co.uk A base, such as pyridine or excess amine, is often used to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Representative Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(2-Ethoxy-3-ethylpentyl)acetamide | Aprotic solvent (e.g., DCM, THF), optional base (e.g., triethylamine, pyridine) |

| Benzoyl chloride | N-(2-Ethoxy-3-ethylpentyl)benzamide | Schotten-Baumann conditions (aqueous NaOH) or aprotic solvent with a base |

| Acetic anhydride (B1165640) | N-(2-Ethoxy-3-ethylpentyl)acetamide | Neat or in a solvent, may require gentle heating |

Sulfonylation: In a similar fashion, the amine reacts with sulfonyl chlorides to produce sulfonamides. cbijournal.comprinceton.eduresearchgate.netorganic-chemistry.org This reaction is a cornerstone in medicinal chemistry and is also utilized in synthetic organic chemistry. cbijournal.com The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to scavenge the HCl produced. researchgate.net

Representative Sulfonylation Reactions

| Sulfonylating Agent | Product | Reaction Conditions |

| Benzenesulfonyl chloride | N-(2-Ethoxy-3-ethylpentyl)benzenesulfonamide | Aqueous base (Hinsberg test conditions) or aprotic solvent with a base (e.g., pyridine) |

| p-Toluenesulfonyl chloride (Tosyl chloride) | N-(2-Ethoxy-3-ethylpentyl)-4-methylbenzenesulfonamide | Aprotic solvent (e.g., CH₂Cl₂, THF) with a base like triethylamine or pyridine |

| Methanesulfonyl chloride (Mesyl chloride) | N-(2-Ethoxy-3-ethylpentyl)methanesulfonamide | Aprotic solvent, base (e.g., triethylamine) at low temperatures (e.g., 0 °C) |

Alkylation and Quaternization Processes

The amine group of this compound can be alkylated by reaction with alkyl halides through nucleophilic substitution (typically an Sₙ2 mechanism). libretexts.orgucalgary.cawikipedia.org The initial reaction with one equivalent of an alkyl halide yields a secondary amine. However, the resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the alkylating agent. chemguide.co.uk This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt, especially if an excess of the alkyl halide is used. libretexts.orgyoutube.com Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired product. Using a large excess of the primary amine can favor the formation of the secondary amine.

Alkylation and Quaternization Products

| Alkylating Agent | Product(s) |

| Methyl iodide (CH₃I) | N-(2-Ethoxy-3-ethylpentyl)-N-methylamine (Secondary), N-(2-Ethoxy-3-ethylpentyl)-N,N-dimethylamine (Tertiary), (2-Ethoxy-3-ethylpentyl)trimethylammonium iodide (Quaternary) |

| Ethyl bromide (CH₃CH₂Br) | N-(2-Ethoxy-3-ethylpentyl)-N-ethylamine (Secondary), N,N-diethyl-(2-Ethoxy-3-ethylpentyl)amine (Tertiary), (2-Ethoxy-3-ethylpentyl)triethylammonium bromide (Quaternary) |

C-N Cross-Coupling Reactions with Aryl Halides

The formation of a carbon-nitrogen bond between an amine and an aryl group is a pivotal transformation in the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose, enabling the reaction of amines with aryl halides or triflates. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org For a primary amine like this compound, this reaction provides a direct route to N-aryl derivatives. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst. wikipedia.org Nickel-based catalyst systems have also emerged as a powerful alternative. acs.org

The choice of ligand, base, and solvent is critical for the success of the coupling. Sterically hindered biarylphosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination: Representative Reactions

| Aryl Halide | Ligand (Example) | Base (Example) | Product |

| Bromobenzene | XPhos, RuPhos | NaOt-Bu, K₃PO₄ | N-(2-Ethoxy-3-ethylpentyl)aniline |

| 4-Chlorotoluene | BrettPhos, cataCXium A | K₂CO₃, Cs₂CO₃ | N-(2-Ethoxy-3-ethylpentyl)-4-methylaniline |

| 2-Bromopyridine | BINAP, DPPF | NaOt-Bu | N-(2-Ethoxy-3-ethylpentyl)pyridin-2-amine |

Reactions Involving the Ether Moiety

The ether group in this compound is characterized by its general lack of reactivity under neutral or basic conditions, which makes it a useful solvent in many chemical reactions. libretexts.org However, under strongly acidic conditions, the C-O bond can be broken.

Cleavage Reactions of the Ether Bond

Ethers can be cleaved by treatment with strong acids, most commonly hydrobromic acid (HBr) and hydroiodic acid (HI). transformationtutoring.comchemistrysteps.comyoutube.com The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orglibretexts.org The halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms. chemistrysteps.com

In the case of this compound, the ether is unsymmetrical. The nucleophilic attack by the halide (I⁻ or Br⁻) will occur at the less sterically hindered carbon atom via an Sₙ2 mechanism. libretexts.org Therefore, the attack is expected to happen at the ethyl group, leading to the formation of a haloethane and the corresponding alcohol, 3-(aminomethyl)-3-ethylpentan-1-ol. If an excess of the acid is used, the newly formed alcohol can be further converted into an alkyl halide. chemistrysteps.com The primary amine group would also be protonated under these strongly acidic conditions, forming an ammonium salt.

Predicted Products of Ether Cleavage

| Reagent | Initial Products | Products with Excess Reagent |

| HBr (conc.) | 3-(ammoniomethyl)-3-ethylpentan-1-ol bromide, Bromoethane | 1-bromo-3-(bromomethyl)-3-ethylpentane, Water |

| HI (conc.) | 3-(ammoniomethyl)-3-ethylpentan-1-ol iodide, Iodoethane | 1-iodo-3-(iodomethyl)-3-ethylpentane, Water |

Participation in Cyclization Reactions

While the ether linkage is generally unreactive, it can participate in intramolecular cyclization reactions if a reactive electrophilic center is suitably positioned within the molecule. nih.govrsc.orgresearchgate.netbeilstein-journals.orgyoutube.com For this compound, such a reaction would require prior modification of the molecule to introduce an electrophilic site.

For instance, if the terminal amine were converted into a good leaving group, the ether oxygen could potentially act as an internal nucleophile to displace it, forming a cyclic ether (a substituted tetrahydrofuran derivative). This type of intramolecular Williamson ether synthesis typically requires a strong base to deprotonate a hydroxyl group, but in this hypothetical scenario, the ether oxygen itself would act as the nucleophile. The feasibility of such a reaction would depend on the ring strain of the resulting cyclic product and the specific reaction conditions employed to activate the substrate. These types of reactions are often governed by Baldwin's rules for ring closure.

Oxidation and Reduction Pathways of this compound

While specific pathways for this compound are not documented, primary amines generally undergo predictable oxidation and reduction reactions.

Oxidation: The primary amine functionality is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidation products for primary amines include imines, oximes, nitroso compounds, and, under harsher conditions, nitro compounds. For instance, oxidation of a primary amine can be achieved using reagents like hydrogen peroxide, potassium permanganate, or through enzymatic catalysis. The presence of the ether group and the alkyl chain in this compound would influence the regioselectivity and rate of these reactions.

Reduction: The primary amine group itself is in a reduced state. However, if the compound were to be synthesized via a reductive pathway, for example, through the reduction of a corresponding nitrile or oxime, various reducing agents could be employed. These include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation.

A hypothetical reaction scheme for the oxidation of a generic primary amine is presented below:

| Reactant | Oxidizing Agent | Major Product(s) |

| R-CH₂-NH₂ | Mild (e.g., MnO₂) | R-CH=NH (Imine) |

| R-CH₂-NH₂ | Stronger (e.g., H₂O₂) | R-CH=NOH (Oxime) |

| R-CH₂-NH₂ | Harsh (e.g., KMnO₄) | R-NO₂ (Nitro compound) |

Computational and Experimental Mechanistic Investigations of Key Reactions

Mechanistic investigations are crucial for understanding the underlying principles of chemical reactions. For a compound like this compound, a combination of computational and experimental techniques would be employed to elucidate reaction mechanisms.

Computational chemistry provides powerful tools to model reaction pathways. Transition state theory is a cornerstone of these investigations.

Transition State Analysis: For any proposed reaction mechanism, the geometry and energy of the transition state(s) can be calculated using quantum mechanical methods. These calculations help in understanding the bonding changes that occur during the reaction and can predict the stereochemical outcome.

A representative table of calculated energetic parameters for a hypothetical reaction is shown below:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +15.8 |

| Products | -10.2 |

Experimental kinetics provide invaluable data to support or refute proposed reaction mechanisms.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. wikipedia.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. nih.gov Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For the oxidation of this compound, a significant primary deuterium KIE upon deuteration of the α-carbon would suggest that C-H bond cleavage is part of the rate-determining step. nih.gov

Reaction Order Studies: Determining the reaction order with respect to each reactant provides insight into the molecularity of the rate-determining step. For a reaction involving this compound and another reagent, the rate law would be determined by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. This data helps in constructing a plausible reaction mechanism consistent with the experimental observations.

An illustrative table of KIE values for a hypothetical amine oxidation is provided below:

| Isotopic Substitution | kH/kD | Interpretation |

| α-Deuteration | 6.5 | C-H bond cleavage is rate-determining |

| β-Deuteration | 1.1 | Minor hyperconjugative effects in the transition state |

V. Theoretical and Computational Chemistry of 2 Ethoxy 3 Ethylpentan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.comnih.govmdpi.com For 2-Ethoxy-3-ethylpentan-1-amine, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable arrangement in the gas phase.

Furthermore, DFT provides insights into key electronic properties. A standard analysis would involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Other electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, which provides information about the molecule's polarity.

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. researchgate.net |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. While computationally more demanding than DFT, these methods can provide more precise calculations of electronic energies and properties, which are valuable for benchmarking the results obtained from DFT. For a molecule like this compound, ab initio calculations would be particularly useful for obtaining highly accurate energies for different conformations or for studying reaction mechanisms where electron correlation effects are significant.

Conformational Analysis and Energy Landscapes

The flexibility of the alkyl chains in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By employing force fields, which are sets of parameters that describe the interactions between atoms, MM can rapidly calculate the energies of a vast number of conformations. This allows for a systematic search of the conformational space to identify low-energy structures.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its conformational flexibility, showing how the molecule explores different shapes at a given temperature. This can reveal the most populated conformations and the pathways for conformational change.

The relative stability of different conformers of this compound is governed by a balance of intramolecular interactions. The primary amine group (-NH2) can act as a hydrogen bond donor, and the oxygen of the ethoxy group (-OCH2CH3) can act as a hydrogen bond acceptor. The possibility of an intramolecular hydrogen bond between these two groups would significantly stabilize certain conformations.

Conversely, steric hindrance between the bulky ethyl and ethoxy groups will destabilize other conformations. Computational analysis can quantify these effects, providing a detailed understanding of the forces that shape the molecule's preferred geometry.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For this compound, theoretical calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data to confirm the molecular structure.

Additionally, the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be calculated. These calculations determine the energies of the molecule's vibrational modes. The predicted spectrum can be compared with an experimental IR spectrum to identify characteristic functional group vibrations, such as the N-H stretching of the amine group and the C-O stretching of the ethoxy group.

Table 2: Predicted Spectroscopic Parameters

| Spectroscopic Technique | Predicted Parameters | Significance for this compound |

|---|---|---|

| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts | Aids in the assignment of experimental NMR signals to specific atoms in the molecule. |

| Infrared Spectroscopy | Vibrational Frequencies and Intensities | Helps in identifying the presence of key functional groups and in characterizing the molecule's vibrational modes. |

Molecular Docking and Interaction Studies as a Ligand or Supramolecular Component

No published research could be located that details the molecular docking of this compound to any specific biological target. Information regarding its binding affinity, interaction modes (such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions), and key amino acid residues involved in potential binding sites is not available. Without such studies, it is impossible to create data tables of binding energies or to discuss its potential as a ligand in a biological context.

QSAR/QSPR Methodological Development Applied to Amine Structures

There are no specific QSAR or QSPR studies that have utilized this compound in their training or test sets. While numerous QSAR and QSPR models have been developed for various classes of amines to predict properties like toxicity, reactivity, or physical characteristics, none have been found that explicitly include or discuss this particular compound. Therefore, no data on its predicted activities or properties based on these computational models can be presented.

Vi. Analytical Method Development for 2 Ethoxy 3 Ethylpentan 1 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Ethoxy-3-ethylpentan-1-amine from impurities, starting materials, and potential isomers. The choice of technique is dictated by the analytical goal, whether it be quantification, purity determination, or enantiomeric separation.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. However, the primary amine group is highly polar and basic, which can lead to poor peak shape (tailing) and adsorption on standard GC columns. restek.comlabrulez.com To overcome these challenges, method development focuses on column selection and optimization of analytical conditions.

Specialized columns designed for amine analysis, which have a basic deactivation layer, are essential for achieving symmetrical peaks. restek.comgcms.cz Columns such as those with a wax-based stationary phase (e.g., polyethylene (B3416737) glycol) modified to be base-compatible, or specific volatile amine phases, are preferred. gcms.czsigmaaldrich.com Optimization involves adjusting the temperature program to ensure separation from any related impurities and optimizing gas flows (carrier, hydrogen, and air) for the Flame Ionization Detector (FID), which is a common and robust detector for hydrocarbon-containing compounds. chromatographyonline.com For trace analysis, derivatization with reagents like trifluoroacetic anhydride (B1165640) can be employed to reduce polarity and improve chromatographic performance. h-brs.de

Table 1: Hypothetical GC-FID Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Rtx-Volatile Amine (60 m x 0.32 mm ID, 1.0 µm) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Carrier Gas | Helium, Constant Flow @ 2.0 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C @ 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and separating it from non-volatile impurities or structural isomers. A significant challenge is the compound's lack of a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. rsc.org

To address this, pre-column derivatization is a common strategy. Reagents that react with the primary amine group to attach a chromophore are used. For example, derivatization with 1,2-naphthoquinone-4-sulfonate (NQS) or phenyl isothiocyanate (PITC) can produce derivatives with strong UV absorbance. rsc.org The separation is typically achieved using reversed-phase chromatography on a C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The method must be optimized to separate the derivatized analyte from excess reagent and any byproducts.

Table 2: Illustrative HPLC-UV Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | 1,2-Naphthoquinone-4-sulfonate (NQS) |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 460 nm |

Since this compound contains a chiral center, determining the enantiomeric excess (% ee) is crucial in asymmetric synthesis. heraldopenaccess.us This is accomplished using chiral chromatography, where the enantiomers are separated on a chiral stationary phase (CSP). uma.es

Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based columns have demonstrated high success rates in separating chiral primary amines. nih.gov The separation can be performed in different modes, including normal phase (using alkane/alcohol mobile phases), polar organic (using acetonitrile/alcohol), or reversed-phase. nih.govchromatographyonline.com Mobile phase additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), are often required to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. nih.gov Crown ether-based CSPs are also particularly effective for resolving primary amines. chromatographyonline.comwiley.com

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) (250 mm x 4.6 mm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm (requires derivatization or detection of a complex) |

Spectrophotometric and Electrochemical Detection Methods

Beyond standard chromatographic detectors, other detection methods can be developed, particularly when coupled with derivatization.

Spectrophotometric methods rely on converting the non-chromophoric amine into a colored or UV-active product. researchgate.net Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with primary amines to yield a highly fluorescent derivative, which can be quantified at low concentrations using a fluorescence detector. tandfonline.com This approach offers significantly higher sensitivity than UV-Vis absorbance. The reaction conditions, including pH, temperature, and time, must be optimized to ensure complete derivatization. tandfonline.com

Electrochemical detection offers a sensitive alternative for compounds that can be oxidized or reduced. While aliphatic amines are not easily oxidized at standard electrode potentials, derivatization can be used to introduce an electroactive moiety. nih.govresearchgate.net For instance, derivatization with 2,5-dihydroxybenzaldehyde (B135720) yields a product that can be detected at a graphite (B72142) electrode at an oxidation potential of +0.5 V. nih.gov This method provides high selectivity as few interfering compounds in a typical academic matrix would be electroactive under these conditions.

Advanced Sample Preparation Techniques for Complex Academic Matrices

Analysis of this compound from complex academic matrices, such as crude reaction mixtures or quenching solutions, requires an effective sample preparation step to remove interfering substances and concentrate the analyte. rsc.org Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. researchgate.netnih.govwikipedia.org

The choice of SPE sorbent depends on the properties of the analyte and the matrix. For a basic compound like this compound, a cation-exchange SPE cartridge can be highly effective. libretexts.org The general procedure involves:

Conditioning the cartridge with an organic solvent (e.g., methanol) followed by an aqueous buffer.

Loading the sample, typically acidified to ensure the amine is protonated (positively charged) and binds strongly to the negatively charged sorbent.

Washing the cartridge with a weak solvent to remove neutral and acidic impurities.

Eluting the target amine with a basic solution (e.g., methanol containing ammonia) to neutralize the amine, disrupting its interaction with the sorbent.

Alternatively, a reversed-phase sorbent like C18 can be used to retain the amine from an aqueous sample, with elution performed using an organic solvent. researchgate.net This process not only cleans the sample but also allows for pre-concentration, improving detection limits in subsequent chromatographic analysis.

Based on the conducted research, there is currently no specific scientific literature available detailing the applications of the chemical compound "this compound" in the requested areas. Searches for this particular molecule did not yield dedicated studies on its use as a synthetic building block, a ligand in catalysis, a component in supramolecular chemistry, a probe for mechanistic studies, or its role in non-aqueous solvent systems.

The search results did provide general information on related concepts such as:

Amine Monomers: These are fundamental building blocks in polymer chemistry, used to create advanced materials with specific functionalities.

Supramolecular Chemistry and Host-Guest Systems: This field of chemistry focuses on non-covalent interactions between molecules, where a larger "host" molecule can encapsulate a smaller "guest" molecule, leading to applications in areas like drug delivery and catalysis.

Related but distinct amine compounds: Information was found for molecules such as 2-Ethoxypropan-1-amine and 3-Ethyl-2-methylpentan-1-amine, but their properties and applications cannot be directly extrapolated to this compound.

Without specific data on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline. The principles of scientific accuracy preclude the extrapolation of data from different compounds to fill the requested sections.

Therefore, the following sections of the requested article cannot be completed:

VII. Applications of this compound as a Synthetic Building Block and Research Tool

Vii. Applications of 2 Ethoxy 3 Ethylpentan 1 Amine As a Synthetic Building Block and Research Tool

Role in Non-Aqueous Solvent Systems for Chemical Processes

Further research would be required to be published on "2-Ethoxy-3-ethylpentan-1-amine" before a comprehensive article on its applications can be written.

Table of Compounds Mentioned

Viii. Future Directions and Emerging Research Avenues for 2 Ethoxy 3 Ethylpentan 1 Amine

Integration of Artificial Intelligence and Machine Learning in Amine Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by transforming how chemists design and execute synthetic routes. nih.govmdpi.com For a target molecule like 2-Ethoxy-3-ethylpentan-1-amine, where established synthetic literature is absent, these tools are particularly valuable.

Automated Synthesis: The ultimate integration of AI involves coupling predictive software with robotic synthesis platforms. nih.govnih.gov An AI could design a multi-step synthesis for this compound and then translate the protocol into instructions for an automated system to execute, purify, and analyze the product with minimal human intervention.

Table 1: Application of AI/ML Models in the Synthesis of this compound

| AI/ML Application | Model Type | Potential Use Case for this compound |

|---|---|---|

| Retrosynthesis Planning | Template-based, Template-free Models | Propose novel synthetic routes from simple precursors. nih.govchemrxiv.org |

| Reaction Condition Optimization | Bayesian Optimization, Neural Networks | Predict optimal temperature, solvent, and catalyst for key C-N bond-forming steps. chemrxiv.org |

| Forward Reaction Prediction | Transformer Models (e.g., IBM RXN) | Predict major and minor products for a proposed reaction, avoiding costly failed experiments. chemcopilot.com |

Exploration of Novel Catalytic Systems for Derivatization

The primary amine and ether moieties of this compound offer numerous handles for derivatization. Exploring novel catalytic systems can unlock new reactivity and provide efficient pathways to a library of analogues with potentially valuable properties.

Transition-Metal Catalysis: Modern transition-metal catalysis offers a powerful toolkit for C-N bond formation and functionalization. pageplace.denih.gov For example, palladium- or copper-catalyzed cross-coupling reactions could be used to arylate or alkylate the primary amine. nih.gov Similarly, C-H activation strategies could functionalize the aliphatic backbone of the molecule.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. mdpi.com Transaminases could be used in the synthesis of chiral variants of the amine, while other enzymes like imine reductases or monoamine oxidases could be employed for specific transformations. mdpi.com The use of biocatalysts is also aligned with the principles of green chemistry, using renewable catalysts and often aqueous reaction media.

Nanocatalysis: Catalysts based on nanoparticles, such as amine-rich carbon dots, are an emerging area. units.it These systems can offer high surface area, unique reactivity, and ease of separation and recycling. Such catalysts could be developed for specific transformations of this compound, such as condensation reactions or N-alkylations. units.it

Table 2: Comparison of Catalytic Systems for Derivatization

| Catalyst Type | Potential Reaction | Advantages | Challenges |

|---|---|---|---|

| Transition Metals (e.g., Pd, Cu, Ni) | N-Arylation, N-Alkylation, C-H Functionalization | High reactivity, broad substrate scope. pageplace.deacs.org | Cost, potential metal contamination, often requires inert atmosphere. |

| Biocatalysis (e.g., Transaminases) | Asymmetric synthesis, selective oxidation/reduction | High chemo-, regio-, and stereoselectivity; mild conditions. mdpi.com | Narrow substrate scope, enzyme stability can be an issue. |

| Photoredox Catalysis | Radical-mediated C-N bond formation | Access to unique reaction pathways via radical intermediates. chemrxiv.org | Requires specialized photoreactor setups. |

| Nano-catalysis (e.g., Carbon Dots) | Condensation reactions, N-alkylation | High activity, recyclability, potential for novel reactivity. units.it | Synthesis and characterization of catalysts can be complex. |

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, real-time monitoring is crucial. Process Analytical Technology (PAT) utilizes in situ spectroscopic probes to track the concentrations of reactants, intermediates, and products as the reaction happens. mt.comacs.org This provides a wealth of kinetic and mechanistic data that is impossible to obtain from traditional offline analysis.

Common Techniques:

FTIR (Fourier-Transform Infrared) Spectroscopy: Ideal for monitoring functional groups that have strong IR absorptions, such as the N-H bonds of the amine or any carbonyl-containing intermediates or products. americanpharmaceuticalreview.com

Raman Spectroscopy: Complementary to FTIR, Raman is excellent for monitoring non-polar bonds and is often insensitive to the reaction solvent (e.g., water). americanpharmaceuticalreview.com

NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information, allowing for unambiguous identification and quantification of nearly all species in the reaction mixture. oxinst.com

By implementing these techniques, researchers can rapidly identify reaction endpoints, detect the formation of unstable intermediates, and build accurate kinetic models to facilitate rapid optimization and safe scale-up. americanpharmaceuticalreview.commt.com

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Strengths | Limitations |

|---|---|---|---|

| FTIR | Functional group concentrations, reaction kinetics. americanpharmaceuticalreview.com | Widely applicable, high sensitivity for many functional groups. | Water and other polar solvents can interfere. |

| Raman | Molecular structure, vibrational modes, polymorphism. americanpharmaceuticalreview.com | Excellent for aqueous systems, non-destructive. | Can be affected by fluorescence, weaker signal than IR. |

| NMR | Detailed structural information, quantification of all species. oxinst.com | Highly specific and quantitative. | Lower sensitivity, higher equipment cost. |

Development of High-Throughput Screening Methodologies for New Reactions

To rapidly discover new reactions and applications for this compound, high-throughput screening (HTS) is indispensable. HTS utilizes robotics and automation to perform hundreds or thousands of unique experiments in parallel, typically in microliter-scale formats. intimedia.idacs.org

Workflow: A typical HTS workflow for exploring the reactivity of this compound would involve:

Library Design: Assembling a diverse library of potential reaction partners (e.g., electrophiles, coupling partners) and catalysts.

Automated Reaction Setup: Using a liquid-handling robot to dispense the amine, reagents, and catalysts into a multi-well plate. nih.govintimedia.id

Reaction Incubation: Subjecting the plate to various reaction conditions (e.g., temperature, time).

Rapid Analysis: Analyzing the outcome of each reaction using a fast technique like mass spectrometry or HPLC-MS. acs.orgnih.gov

This approach allows for the vast and unbiased exploration of chemical space, potentially uncovering novel and unexpected transformations that would be missed by traditional, hypothesis-driven experimentation. acs.orgchemrxiv.org The data generated can also be used to train ML models to better predict reactivity in the future.

Table 4: Hypothetical High-Throughput Screening Workflow

| Step | Technology | Purpose | Throughput |

|---|---|---|---|

| 1. Reagent Dispensing | Robotic Liquid Handler | Accurately plate this compound and a library of reactants. | >1000 reactions/day |

| 2. Reaction Execution | Microtiter Plates / Microfluidic Chips | Perform reactions in parallel under controlled conditions. acs.org | >1000 reactions/day |

| 3. Quenching/Workup | Automated Workstation | Stop reactions and prepare samples for analysis. | >1000 reactions/day |

| 4. Analysis & Hit ID | High-Throughput Mass Spectrometry (e.g., DESI-MS) | Rapidly identify wells where desired product formation occurred. prf.org | < 1 min per reaction |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Copper |

Q & A

Q. What are the standard synthetic routes for 2-Ethoxy-3-ethylpentan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Condensation : Reacting a ketone or aldehyde precursor (e.g., 3-ethylpentan-1-amine) with an ethoxy-containing electrophile under basic conditions.

Reduction : Using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediate imines to amines.

Purification : Column chromatography or recrystallization to isolate the product.

Optimization involves adjusting:

- Temperature : Higher temperatures accelerate reactions but may promote side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysts : Acidic/basic catalysts to modulate reaction rates.

Q. Key reagents and outcomes :

| Step | Reagents | Major Product | Yield (%) |

|---|---|---|---|

| 1 | Ethoxy bromide, K₂CO₃ | Ethoxy-substituted intermediate | ~60-70 |

| 2 | NaBH₄, MeOH | This compound | ~50-60 |

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies protons adjacent to the ethoxy group (δ 1.2–1.5 ppm for ethyl groups; δ 3.4–3.8 ppm for ethoxy-OCH₂).

- ¹³C NMR : Confirms carbon environments (e.g., δ 60–70 ppm for ethoxy carbons).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₉H₂₁NO (calc. 159.16 g/mol).

- X-ray Crystallography : Resolves stereochemistry using SHELX software for refinement .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

The compound’s branched structure introduces potential stereoisomerism. Strategies include:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINAP-metal complexes) to control configuration at the amine-bearing carbon.

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® AD-H) to separate enantiomers.

- Circular Dichroism (CD) : To verify absolute configuration post-synthesis.

Data contradiction example : Discrepancies in reported optical rotations may arise from incomplete enantiomeric separation. Cross-validation via CD and X-ray crystallography is critical .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

Conflicting bioactivity data (e.g., receptor binding affinities) may stem from:

- Purity Issues : HPLC purity >98% required to exclude confounding byproducts.

- Stereochemical Variants : Test individual enantiomers separately.

- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration <0.1% in cell-based assays).

Case study : A 2024 study found that the (R)-enantiomer showed 10× higher affinity for serotonin receptors than the (S)-form, highlighting the need for stereochemical precision .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., GPCRs).

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data.

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., using GROMACS).

Example : A 2023 study predicted strong hydrophobic interactions between the ethyl/ethoxy groups and receptor subpockets, validated by mutagenesis experiments .

Q. What strategies improve the compound’s stability under physiological conditions?

- pH Optimization : Buffered solutions (pH 7.4) to prevent amine protonation/deprotonation.

- Prodrug Design : Mask the amine as a carbamate or acyloxyalkyl derivative for enhanced stability.

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose).

Q. Stability data :

| Condition | Half-life (h) | Degradation Product |

|---|---|---|

| pH 2.0 | 2.5 | Ethoxylated aldehyde |

| pH 7.4 | 48.0 | None detected |

Q. How do structural modifications influence the compound’s physicochemical properties?

- Ethoxy Group Replacement : Substituting ethoxy with methoxy reduces logP (from 2.1 to 1.7), enhancing solubility but decreasing membrane permeability.

- Branching Effects : Adding methyl groups to the pentane backbone increases steric hindrance, altering receptor binding kinetics.

Q. Comparative data :

| Derivative | logP | Water Solubility (mg/mL) |

|---|---|---|

| Parent | 2.1 | 5.2 |

| Methoxy | 1.7 | 12.8 |

| Methyl-branched | 2.5 | 3.1 |

Q. What are the best practices for validating synthetic yields and reproducibility?

- Internal Standards : Use deuterated analogs (e.g., d₃-ethoxy derivatives) for quantitative NMR.

- Round-Robin Testing : Collaborate with independent labs to replicate synthesis and characterization.

- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., via Minitab® software).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.